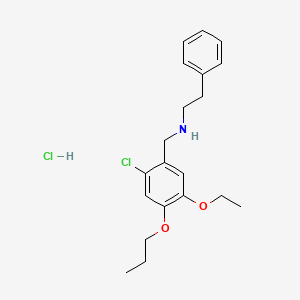
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride
描述
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride, also known as CP-55940, is a synthetic cannabinoid compound that is commonly used in scientific research applications. This compound was first synthesized in the 1970s and has been extensively studied for its potential therapeutic benefits.
作用机制
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride acts as a full agonist of both the CB1 and CB2 receptors, which are G-protein coupled receptors that are widely distributed throughout the body. When N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride binds to these receptors, it activates intracellular signaling pathways that lead to various physiological effects. The exact mechanisms of action of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride are still being studied, but it is believed to modulate the release of neurotransmitters and affect the activity of ion channels.
Biochemical and Physiological Effects:
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been shown to affect appetite, mood, and memory. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been used in animal models to study the effects of cannabinoids on cancer, neurodegenerative diseases, and psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in lab experiments is its potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on specific physiological processes. However, the use of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in lab experiments is limited by its high cost and the need for specialized expertise in organic chemistry. Additionally, the use of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride in animal studies raises ethical concerns, as it is a potent psychoactive compound.
未来方向
There are several future directions for research on N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride. One area of interest is its potential therapeutic benefits for various diseases and disorders. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have anti-inflammatory and neuroprotective properties, which could make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been shown to have anti-cancer properties, which could make it a potential treatment for various types of cancer. Further research is needed to fully understand the therapeutic potential of N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride and its limitations.
科学研究应用
N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride is widely used in scientific research as a tool to study the endocannabinoid system and its effects on various physiological processes. This compound is a potent agonist of both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(2-chloro-5-ethoxy-4-propoxybenzyl)-2-phenylethanamine hydrochloride has been used to study the effects of cannabinoids on pain, inflammation, appetite, and mood.
属性
IUPAC Name |
N-[(2-chloro-5-ethoxy-4-propoxyphenyl)methyl]-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClNO2.ClH/c1-3-12-24-20-14-18(21)17(13-19(20)23-4-2)15-22-11-10-16-8-6-5-7-9-16;/h5-9,13-14,22H,3-4,10-12,15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVZGHJOZJZDQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)Cl)CNCCC2=CC=CC=C2)OCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-allyl-4-(4-tert-butylphenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4233127.png)
![N-[3-ethoxy-4-(2-propyn-1-yloxy)benzyl]-2,4,4-trimethyl-2-pentanamine hydrochloride](/img/structure/B4233132.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4233138.png)

![3-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4233160.png)

![N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233178.png)
![5-chloro-1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4233186.png)
![2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4233187.png)
![1-(4-ethoxyphenyl)-3-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4233190.png)
![N-phenyl-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4233193.png)
![1-[N-(3-acetylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4233200.png)
![4-[(4-methylphenyl)amino]-5-nitrophthalonitrile](/img/structure/B4233208.png)
![1-({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4233211.png)